

Spectroscopic data (NMR, IR, Mass Spec) of 4-(4-Chlorophenyl)oxazole

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)oxazole

CAS No.: 832099-59-9

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-(4-Chlorophenyl)oxazole**

Abstract

This guide provides a comprehensive analysis of the spectroscopic data expected for **4-(4-Chlorophenyl)oxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental principles and field expertise. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data, the rationale behind these predictions, and standardized protocols for data acquisition. This guide is intended for researchers and drug development professionals who require a robust framework for the structural elucidation and verification of similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Its power lies in its ability to map the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR), providing unambiguous evidence of connectivity and stereochemistry. For a molecule like **4-(4-Chlorophenyl)oxazole**, NMR is indispensable for confirming the successful synthesis and purity of the target compound.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

- Oxazole Protons (H-2 and H-5): The oxazole ring is an electron-deficient aromatic system. Consequently, its protons are deshielded and appear at a relatively high chemical shift.
 - H-2: This proton is adjacent to both the ring oxygen and nitrogen, leading to significant deshielding. It is expected to appear as a singlet downfield, typically in the range of δ 8.0-8.2 ppm.
 - H-5: This proton is adjacent to the ring oxygen and the carbon bearing the chlorophenyl group. It is also deshielded and is anticipated to appear as a singlet, slightly upfield from H-2, around δ 7.7-7.9 ppm.
- Chlorophenyl Protons (H-A and H-B): The protons on the p-substituted phenyl ring will appear as two distinct doublets due to symmetry. This characteristic pattern is often referred to as an AA'BB' system, but for practical purposes, it is observed as a pair of doublets.
 - H-A (ortho to Chlorine): These protons are expected to be deshielded by the electron-withdrawing chlorine atom and will appear as a doublet around δ 7.4-7.6 ppm.
 - H-B (meta to Chlorine): These protons are ortho to the oxazole ring and will also be deshielded. They are expected to appear as a doublet in a similar region, δ 7.6-7.8 ppm. The coupling constant (J) between these adjacent aromatic protons is typically around 8-9 Hz.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of **4-(4-Chlorophenyl)oxazole** with proton numbering.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

- Oxazole Carbons:
 - C-2: Being adjacent to two heteroatoms, this carbon is highly deshielded, with an expected chemical shift of δ 150-152 ppm.
 - C-4: This carbon is attached to the chlorophenyl group and is part of a C=N bond, placing its resonance around δ 138-140 ppm.
 - C-5: This carbon is adjacent to the oxygen atom and is expected around δ 125-127 ppm.
- Chlorophenyl Carbons:
 - C-Cl (C-para): The carbon directly bonded to the chlorine atom is deshielded by the halogen's inductive effect, appearing around δ 134-136 ppm.
 - C-ipso (attached to oxazole): This quaternary carbon's signal will be in the aromatic region, likely around δ 128-130 ppm.
 - C-ortho and C-meta: The remaining aromatic carbons will produce signals in the δ 126-130 ppm range. Due to the substitution pattern, two distinct signals are expected here.

Tabulated Summary of Predicted NMR Data



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Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of high-purity **4-(4-Chlorophenyl)oxazole** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Acquire a standard one-pulse ¹H spectrum.
 - Set a spectral width of approximately 12-15 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
 - Set a spectral width of approximately 220-250 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic IR Absorptions

The IR spectrum of **4-(4-Chlorophenyl)oxazole** is expected to be dominated by absorptions from the aromatic and heterocyclic rings.

- **Aromatic C-H Stretch:** A sharp, medium-intensity band is expected above 3000 cm^{-1} , typically in the $3100\text{-}3050\text{ cm}^{-1}$ region.
- **C=C and C=N Ring Stretching:** These vibrations from both the oxazole and phenyl rings will produce a series of sharp bands of variable intensity in the $1650\text{-}1450\text{ cm}^{-1}$ region. These are highly characteristic of aromatic systems.[\[1\]](#)
- **C-O-C Stretch:** The stretching of the C-O-C bond within the oxazole ring is expected to produce a strong, sharp band in the $1100\text{-}1050\text{ cm}^{-1}$ region. This is a key diagnostic peak for the oxazole heterocycle.
- **C-Cl Stretch:** The vibration of the carbon-chlorine bond gives rise to a strong band in the fingerprint region, typically around $800\text{-}700\text{ cm}^{-1}$.
- **Out-of-Plane (OOP) Bending:** The C-H out-of-plane bending for the 1,4-disubstituted (para) phenyl ring gives a strong, characteristic absorption in the $850\text{-}810\text{ cm}^{-1}$ range.

Tabulated Summary of Expected IR Peaks



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Experimental Protocol for IR Data Acquisition

- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
- **Sample Preparation:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm^{-1} .
- **Data Analysis:** Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the target structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expected Mass Spectrum

- Molecular Ion (M^+): The molecular formula of **4-(4-Chlorophenyl)oxazole** is C_9H_6ClNO . The most critical feature will be the molecular ion peak. Due to the presence of a chlorine atom, this will appear as a characteristic pair of peaks:
 - M^+ peak: at m/z corresponding to the molecule with the ^{35}Cl isotope.
 - $[M+2]^+$ peak: at m/z corresponding to the molecule with the ^{37}Cl isotope.
 - The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This isotopic signature is definitive proof of the presence of one chlorine atom.
- Fragmentation Pattern: Electron Impact (EI) ionization would likely induce fragmentation. A plausible fragmentation pathway involves the cleavage of the oxazole ring. The loss of CO is a common fragmentation pathway for oxazoles.[2] Another likely fragmentation would be the cleavage of the bond between the phenyl and oxazole rings.

Diagram: Proposed Mass Spectrometry Fragmentation



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Caption: Plausible fragmentation pathway for **4-(4-Chlorophenyl)oxazole** in MS.

Tabulated Summary of Expected Mass-to-Charge Ratios (m/z)



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Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source.
 - Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation. It is often coupled with a high-resolution mass analyzer (like TOF or Orbitrap) for accurate mass determination.
 - Electron Impact (EI): A high-energy technique that causes extensive fragmentation, providing structural information. It is often coupled with a quadrupole analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

- For accurate mass measurement (with ESI), use an internal calibrant.
- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

The structural confirmation of **4-(4-Chlorophenyl)oxazole** is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups characteristic of the heterocyclic and aromatic rings, and Mass Spectrometry verifies the molecular weight while providing the definitive isotopic signature of the chlorine substituent. The data and protocols presented in this guide serve as a robust framework for the characterization of this molecule and can be adapted for other substituted oxazole derivatives, ensuring high confidence in chemical identity and purity for research and development applications.

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